Product packaging for (5-Amino-2-methoxyphenyl)urea(Cat. No.:CAS No. 926205-18-7)

(5-Amino-2-methoxyphenyl)urea

Cat. No.: B2445537
CAS No.: 926205-18-7
M. Wt: 181.195
InChI Key: BMCSGVNRXUADRG-UHFFFAOYSA-N
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Description

(5-Amino-2-methoxyphenyl)urea is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . This urea derivative is provided for research applications, strictly for laboratory use. Compounds featuring the urea moiety are of significant interest in medicinal chemistry, particularly in the development of urease inhibitors . Urease is a metalloenzyme produced by pathogens like Helicobacter pylori , and its inhibition is a key therapeutic strategy for managing gastrointestinal and urinary tract infections . Effective urease inhibitor scaffolds often contain hydrogen-bond donors and acceptors, which are structural features present in this compound, making it a valuable intermediate for synthesizing and evaluating new bioactive molecules . Researchers can utilize this chemical in spectroscopic, computational, and molecular docking studies to explore its properties and potential interactions with biological targets. Product Identifiers: • CAS Number: 926205-18-7 • Molecular Formula: C8H11N3O2 • Molecular Weight: 181.19 g/mol Usage Notice: This product is intended for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O2 B2445537 (5-Amino-2-methoxyphenyl)urea CAS No. 926205-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-amino-2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-7-3-2-5(9)4-6(7)11-8(10)12/h2-4H,9H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCSGVNRXUADRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Modifications and Derivatization Studies of 5 Amino 2 Methoxyphenyl Urea Analogues

Synthesis of N-Substituted Aryl Urea (B33335) Derivatives

The synthesis of N-substituted aryl urea derivatives is a fundamental strategy for exploring the chemical space around a core molecule like (5-Amino-2-methoxyphenyl)urea. The primary amino group on the phenyl ring serves as a versatile handle for introducing a wide variety of substituents. A common and direct method involves the reaction of the parent amine with a range of isocyanates.

The general synthetic approach often begins with a precursor amine, such as 5-amino-2-methoxyaniline, which can be reacted with an appropriate isocyanate to form the urea linkage. Alternatively, if starting from this compound, the free amino group can be targeted. For instance, reaction with various aryl or alkyl isocyanates (R-N=C=O) under anhydrous conditions yields N-substituted urea derivatives. This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Another established method for creating the urea bond is the use of phosgene (B1210022) or its safer equivalents, like triphosgene (B27547). In this process, a primary amine is first reacted with triphosgene to generate a reactive isocyanate intermediate in situ. This intermediate is then reacted with another amine without isolation to form the final unsymmetrical urea derivative nih.gov. This sequential one-pot synthesis is efficient for creating diverse libraries of compounds for structure-activity relationship (SAR) studies nih.gov.

The reaction can be generalized as follows:

Isocyanate Formation: Aniline (B41778) Derivative + Phosgene Equivalent → Isocyanate Intermediate

Urea Formation: Isocyanate Intermediate + (5-Amino-2-methoxyphenyl)amine → N-Substituted Diarylurea

These synthetic routes allow for the introduction of diverse functionalities, enabling systematic modification of the compound's steric and electronic properties to optimize its interaction with biological targets.

Design and Synthesis of Unsymmetrical Diarylurea Frameworks

Unsymmetrical diarylureas are a prominent class of compounds in drug discovery, and frameworks related to this compound are of significant interest. The design of these molecules often involves connecting two different substituted aromatic rings via a urea linker to optimize binding to a target protein.

The synthesis of these unsymmetrical frameworks typically involves the coupling of an amine with an amide or another amine derivative. A modern approach utilizes a hypervalent iodine reagent, such as PhI(OAc)₂, as a coupling mediator. This method avoids the need for metal catalysts and harsh reaction conditions, making it a valuable tool for late-stage functionalization mdpi.com. The reaction proceeds by coupling an amide and an amine to form the urea linkage, offering a broad substrate scope that includes primary and secondary amines mdpi.com.

A more traditional and widely used method is the reaction of a substituted aniline with a corresponding isocyanate nih.govnih.gov. For example, to synthesize a library of analogues based on the this compound scaffold, one could react 4-aminophenoxy derivatives with various phenyl isocyanates. The general scheme involves dissolving the amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) and adding the desired aromatic isocyanate, followed by stirring at room temperature until the reaction is complete nih.gov.

The design process for these frameworks is often guided by existing knowledge of a biological target. For instance, in the development of kinase inhibitors, one aryl ring might be designed to interact with the hinge region of the kinase, while the other aryl group projects into a hydrophobic pocket. The specific substitution patterns on each ring are crucial for achieving potency and selectivity.

Structure-Activity Relationship (SAR) Studies on Allosteric Modulation in Related Diarylureas

Diarylureas have emerged as a key chemotype for allosteric modulators of G-protein coupled receptors (GPCRs), such as the cannabinoid CB1 receptor acs.orgrti.org. Allosteric modulators bind to a site topographically distinct from the primary (orthosteric) binding site, offering a novel mechanism for modulating receptor activity that can have significant therapeutic advantages nih.govnih.gov. SAR studies on diarylurea analogues have provided critical insights into the structural requirements for this activity.

Alkyl substitutions on and around the diarylurea core can significantly influence a compound's binding affinity and functional activity. Studies on diarylurea-based CB1 allosteric modulators have shown that the nature and size of alkyl groups are critical. For example, in a series of analogues of the CB1 allosteric modulator PSNCBAM-1, modifications at an aminopyridine moiety revealed the importance of alkyl substitution acs.orgnih.gov.

Research findings indicate that tertiary amine substitutions are often more favorable than secondary amines. Furthermore, an optimal activity pattern was observed when one alkyl group was a methyl and the other was a small alkyl chain of one to four carbons in length acs.org. This suggests that the size and steric profile of the alkyl groups are finely tuned to fit within the allosteric binding pocket. These substitutions can affect molecular interactions through several mechanisms:

Van der Waals Interactions: Alkyl groups contribute to binding by engaging in non-polar interactions with hydrophobic pockets in the target protein mdpi.com.

Conformational Effects: The size and branching of alkyl chains can restrict the rotation of bonds within the molecule, locking it into a more bioactive conformation.

Solubility: Modification of alkyl groups can alter the physicochemical properties of the compound, such as its solubility and membrane permeability.

The table below summarizes the effect of different N-alkyl substitutions on the pyridine (B92270) ring of a PSNCBAM-1 analogue on CB1 receptor modulation.

CompoundR1R2Activity (IC₅₀ in µM)
Analogue 1 HH>10
Analogue 2 MeH1.2
Analogue 3 MeMe0.15
Analogue 4 EtEt0.28
Analogue 5 PropylMe0.18
Analogue 6 IsopropylMe0.65
Data derived from SAR studies on related diarylurea allosteric modulators acs.org.

This interactive table demonstrates that small dialkyl substitutions, particularly dimethyl, provide a significant increase in potency compared to unsubstituted or monosubstituted analogues.

The electronic properties of the aryl rings in the diarylurea scaffold are a key determinant of binding affinity. SAR studies have consistently shown that placing electron-deficient aromatic groups at one end of the molecule enhances activity for certain targets. In the context of CB1 allosteric modulators, replacing the 4-chlorophenyl group of PSNCBAM-1 with other electron-withdrawing groups was a key area of investigation acs.orgnih.gov.

Electron-deficient rings, such as those substituted with halogens (Cl, F), trifluoromethyl (CF₃), or cyano (CN) groups, can participate in favorable interactions within the binding site. These interactions may include:

π-π Stacking: Aromatic rings in the ligand can stack with aromatic residues (e.g., phenylalanine, tyrosine) in the protein. The electronic nature of the ligand's ring influences the geometry and strength of this interaction mdpi.com.

Dipole-Dipole Interactions: The strong dipole moment created by electron-withdrawing groups can align with dipoles in the protein binding site.

Halogen Bonding: Halogen atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The table below illustrates how varying the substitution on one of the phenyl rings with electron-withdrawing groups affects the binding enhancement of an agonist to the CB1 receptor.

Ring B SubstituentElectron-Withdrawing NatureAgonist Binding Enhancement (%)
-H Neutral100
-F Weak125
-Cl Moderate170
-Br Moderate165
-CF₃ Strong190
-CN Strong180
Illustrative data based on findings from SAR studies on diarylurea analogues acs.orgnih.gov.

As shown, increasing the electron-withdrawing strength of the substituent generally leads to improved allosteric activity, highlighting the importance of this feature for ligand-target binding.

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For diarylurea allosteric modulators, several key pharmacophoric moieties have been identified.

The Diarylurea Core: The central Ar-NH-CO-NH-Ar unit is the foundational element. The two NH groups act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor scite.ai. This motif rigidly positions the two aryl rings, allowing them to engage with different regions of the binding site.

Two Aromatic Rings (A and B): Two distinct aromatic systems are generally required. One ring often interacts with a hydrophobic region, while the other may require specific substitutions for polar or electronically driven interactions. SAR studies on PSNCBAM-1 analogues revealed that the pyridinyl ring could be replaced by other aromatic systems without losing activity, indicating some flexibility in this part of the pharmacophore rti.org.

Specific Substitution Patterns: As discussed, electron-withdrawing groups on one aryl ring and specific alkyl substitutions on the other are critical for high potency in CB1 modulators acs.org. These substituents are not merely decorative but are integral parts of the pharmacophore that fine-tune the electronic and steric profile of the ligand.

These studies collectively define a pharmacophoric model where a central hydrogen-bonding urea core connects an electron-deficient aryl ring and a second aryl ring bearing specific alkylated amine substituents to achieve potent allosteric modulation.

Derivatization at the Amino and Methoxy (B1213986) Positions for Chemical Exploration

The this compound core offers two additional points for derivatization beyond the urea nitrogen: the primary amino group at the 5-position and the methoxy group at the 2-position. Chemical exploration at these sites can provide further insights into the SAR and lead to analogues with improved properties.

Derivatization of the Amino Group: The primary aromatic amine is a highly versatile functional group for chemical modification. Standard reactions can be employed to introduce a wide range of functionalities:

Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding amides. This transformation would change the group from a hydrogen bond donor to a bulkier, more neutral moiety.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., substituted benzenesulfonyl chlorides) in the presence of a base like pyridine would produce sulfonamides, introducing a strong hydrogen bond donor/acceptor group researchgate.net.

Alkylation: Reductive amination or direct alkylation could be used to introduce small alkyl groups, converting the primary amine to a secondary or tertiary amine.

Derivatization of the Methoxy Group: The methoxy group is generally less reactive, but it can be modified to explore the importance of the hydrogen bond accepting oxygen atom and the steric bulk at this position.

Demethylation: A common strategy is to cleave the methyl ether to reveal a hydroxyl group (-OH). This can be achieved using reagents like boron tribromide (BBr₃). The resulting phenol (B47542) is a valuable intermediate.

Further Derivatization of the Phenol: The newly formed hydroxyl group can be used as a handle for further reactions:

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) would allow the introduction of longer or more complex alkyl chains, probing steric limits at this position.

Esterification: Reaction with acid chlorides or carboxylic acids would form esters, introducing a different electronic and steric profile.

These derivatization strategies would allow for a systematic probe of the steric and electronic requirements around the this compound core, potentially leading to the discovery of new analogues with enhanced affinity, selectivity, or improved physicochemical properties.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 2 Methoxyphenyl Urea

Reactivity of the Urea (B33335) Functional Group

The urea functional group, -NH-CO-NH-, is central to the molecule's reactivity, with its nitrogen atoms exhibiting pronounced nucleophilic character.

Nucleophilic Characteristics of Nitrogen Atoms

The urea moiety in (5-Amino-2-methoxyphenyl)urea contains three nitrogen atoms: the two urea nitrogens and the aromatic amino nitrogen. The nitrogen atoms of the urea group are generally considered nucleophilic due to the presence of lone pair electrons. However, their nucleophilicity is tempered by resonance with the adjacent carbonyl group, which delocalizes the lone pairs. Within the urea group itself, the terminal -NH2 nitrogen is generally more nucleophilic than the nitrogen attached to the substituted phenyl ring. The nucleophilicity of the nitrogen atom can be further influenced by steric hindrance and the electronic nature of its substituents. In some cases, hindered trisubstituted ureas have shown enhanced reactivity, acting as effective carbamoylating agents for various nucleophiles under neutral conditions.

Formation of Salts and N-Substituted Derivatives

The basic nature of the nitrogen atoms in the urea group allows for the formation of salts upon reaction with acids. This is a characteristic reaction of ureas. Furthermore, the nucleophilic nitrogen atoms can readily participate in N-alkylation and N-acylation reactions. The reaction with alkyl halides or other electrophilic reagents can lead to the formation of N-substituted derivatives. The synthesis of unsymmetrical ureas is often achieved through the condensation of an amine with an isocyanate, highlighting the nucleophilic nature of the amine nitrogen in attacking the electrophilic isocyanate carbon.

Transformations of the Aromatic Amino and Methoxy (B1213986) Groups

The substituents on the aromatic ring, the amino (-NH2) and methoxy (-OCH3) groups, are crucial in directing the reactivity of the benzene (B151609) ring and can themselves undergo various chemical transformations.

Oxidation and Reduction Reactions

The aromatic amino group is susceptible to oxidation. The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions, including nitrosobenzenes, nitrobenzenes, and azoxybenzenes. For instance, anilines with electron-donating groups can be oxidized to the corresponding nitroarenes using hydrogen peroxide in the presence of a suitable solvent system. The methoxy group is generally stable to mild oxidizing and reducing conditions. The reduction of a nitro group to an amino group is a common synthetic route to produce substituted anilines, which are precursors to compounds like this compound.

Electrophilic and Nucleophilic Substitution Reactions

Both the amino and methoxy groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. This is due to their ability to donate electron density to the benzene ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. The positions ortho and para to these groups are therefore highly activated towards attack by electrophiles. In this compound, the directing effects of both groups would reinforce substitution at the positions ortho and para to the amino group and ortho to the methoxy group.

Nucleophilic aromatic substitution on the electron-rich ring of this compound is generally difficult and would require the presence of a strong electron-withdrawing group or a good leaving group, which are absent in this molecule.

Specific Reaction Pathways

While specific mechanistic studies for this compound are not extensively documented, its structural motifs suggest potential for specific reaction pathways, particularly intramolecular cyclizations. The presence of nucleophilic nitrogen atoms from the urea and amino groups in proximity to potential electrophilic sites allows for the possibility of ring-forming reactions. For example, N-phenyl-N'-(2-chloroethyl)ureas have been shown to undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines nih.gov. Similarly, urea-tethered alkenes can undergo electrochemical intramolecular amination to construct cyclic ureas nih.gov. Given the appropriate reaction conditions and a suitable tether, the functional groups in this compound could potentially participate in similar intramolecular cyclization reactions to form heterocyclic structures. The synthesis of various heterocyclic ureas often involves the condensation of a primary amine with a suitable carbamate (B1207046) derivative, followed by cyclization steps clockss.org.

Interactive Data Table: Reactivity Summary

Functional GroupReaction TypeReactivity Details
Urea Nucleophilic AttackNitrogen atoms act as nucleophiles.
Salt FormationReacts with acids to form salts.
N-SubstitutionUndergoes alkylation and acylation.
Aromatic Amino OxidationCan be oxidized to nitroso, nitro, or azoxy groups.
Electrophilic SubstitutionStrong ortho-, para-director.
Methoxy Electrophilic SubstitutionStrong ortho-, para-director.
Whole Molecule Intramolecular CyclizationPotential for ring formation under suitable conditions.

Nitric Oxide-Induced Urea-Bond Cleavage Reactions

The urea linkage in aminophenylurea derivatives, such as this compound, is susceptible to cleavage upon reaction with nitric oxide (NO). This reactivity has been harnessed for the development of fluorescent probes designed for the selective detection and imaging of NO in biological systems. rsc.org The fundamental principle of this reaction involves the use of the 2-aminophenylurea moiety as a reactive trigger. When this structural element interacts with nitric oxide, it initiates a chemical cascade that results in the scission of the robust urea bond. This cleavage effectively releases a caged molecule, which can be an amino-containing fluorophore like coumarin. rsc.org The reaction provides a modular and versatile platform for creating a variety of fluorescent probes with different emission profiles for detecting nitric oxide in aqueous solutions and living cells. rsc.org

The general scheme for this reaction can be summarized as follows:

Initial State : A fluorophore or another amine-containing molecule is "caged" by reacting it with the 2-aminophenylurea functionality.

Trigger : The introduction of nitric oxide.

Reaction Cascade : A series of intramolecular reactions is initiated by NO.

Final State : The urea bond is cleaved, releasing the free amine-containing molecule.

This targeted cleavage has been successfully applied in vivo, with near-infrared probes based on this chemistry enabling the visualization of elevated endogenous nitric oxide levels in a murine inflammation model. rsc.org

Acyltriazole Formation and Subsequent Hydrolysis Mechanisms

The cleavage of the urea bond induced by nitric oxide proceeds through a well-defined mechanistic pathway involving key intermediates. The process is initiated by the reaction of nitric oxide with the 2-aminophenylurea moiety. rsc.org

The proposed mechanism consists of the following steps:

N-Nitrosation : The primary amino group on the phenyl ring reacts with nitric oxide (or its derivatives in a biological environment) to form an N-nitrosamine.

Acyltriazole Formation : The N-nitrosated intermediate undergoes a rapid intramolecular cyclization. This step involves the nucleophilic attack of the nitrogen atom from the urea linkage onto the nitrosamine, leading to the formation of a transient acyltriazole ring structure.

Hydrolysis : The acyltriazole intermediate is unstable in aqueous environments and undergoes rapid hydrolysis. This hydrolysis breaks the newly formed ring and, critically, cleaves the original urea C-N bond, leading to the release of the caged amine and a byproduct derived from the aminophenylurea fragment. rsc.org

This entire sequence, from N-nitrosation to hydrolysis, allows for the controlled release of a secondary molecule, which is the basis for the functionality of nitric oxide-responsive probes. rsc.org

Heterocyclization Reactions Involving Aryl Urea Substrates

Aryl ureas, particularly those bearing additional nucleophilic groups like the amino substituent in this compound, can serve as precursors in heterocyclization reactions. These reactions are fundamental in organic synthesis for constructing fused heterocyclic compounds, which are significant scaffolds in medicinal chemistry. airo.co.in The presence of both a urea moiety and a reactive amino group on the aromatic ring allows for participation in cyclization and condensation reactions to form diverse ring systems. organic-chemistry.org

Common heterocyclization strategies involving related amino-aryl compounds include:

Condensation Reactions : The amino group can react with carbonyl compounds, such as aldehydes or ketones, to form an initial imine or enamine intermediate, which then undergoes an intramolecular cyclization (annulation) to create a new ring fused to the original phenyl ring. organic-chemistry.org

Multicomponent Reactions : Aryl amines are often used in one-pot multicomponent reactions where several reactants combine to form a complex heterocyclic product. For instance, reactions involving aminoazoles, aldehydes, and a third component can yield fused pyrimidines or pyridines. organic-chemistry.org

Cyclization with Isothiocyanates : Amino groups can react with isothiocyanates in oxidative cyclization reactions, sometimes catalyzed by molecular iodine, to form fused thiadiazole derivatives. organic-chemistry.org

While specific examples detailing the heterocyclization of this compound itself are not extensively documented, the reactivity of the aminophenyl group is well-established for building complex molecules. The table below outlines representative heterocyclization reactions involving aminophenyl precursors.

Table 1: Examples of Heterocyclization Reactions with Aminophenyl Precursors

Reactant 1 Reactant 2 Catalyst/Conditions Product Type
Aminoazole Aldehyde Triethylamine Azolo[1,5-a]pyrimidine
2-Aminopyridine Isothiocyanate Molecular Iodine (I₂) N-fused 5-imino-1,2,4-thiadiazole
Phenol (B47542) Nitrile (COCl)₂ / DMSO N-acylbenzoxazine
Propargyl-substituted heterocycle - Gold (Au) catalyst Fused pyrroloheterocycle

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

In the ¹H NMR spectrum of (5-Amino-2-methoxyphenyl)urea, specific signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons on the nitrogen atoms of the amino and urea (B33335) moieties are expected. The aromatic region would likely display complex splitting patterns due to the interactions between the three protons on the substituted benzene (B151609) ring. The methoxy group should appear as a distinct singlet, typically in the range of δ 3.8–3.9 ppm. The protons of the amino (-NH₂) and urea (-NH-C(O)-NH₂) groups are expected to appear as broad singlets, the chemical shifts of which can be influenced by solvent and concentration. For related aromatic amines, the -NH₂ peak can appear as a broad singlet around δ 5.30–5.38 ppm nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H 6.5 - 7.5 Multiplet
Methoxy (-OCH₃) ~3.8 Singlet
Amino (-NH₂) Broad Singlet
Urea (-NH-) Broad Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for each of the eight carbon atoms. The urea carbonyl carbon is characteristically deshielded and would appear significantly downfield. In similar urea-containing structures, this carbonyl carbon signal can be found in the range of δ 150-167 ppm. The six aromatic carbons would resonate in the typical aromatic region (δ 110-160 ppm), with their specific shifts influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the urea substituent. The methoxy carbon would produce a signal in the aliphatic region, generally around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Urea Carbonyl (C=O) 150 - 167
Aromatic C-O 145 - 155
Aromatic C-N (Amino) 135 - 145
Aromatic C-N (Urea) 125 - 135
Aromatic C-H 100 - 120

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of both the primary amine and the urea group would result in broad bands in the 3200-3500 cm⁻¹ region. A strong, sharp absorption band corresponding to the C=O stretching of the urea carbonyl group is anticipated around 1640-1680 cm⁻¹. Other notable peaks would include C-O stretching for the methoxy group and C-N stretching vibrations.

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Amine & Urea (N-H) Stretching 3200 - 3500
Urea (C=O) Stretching 1640 - 1680
Aromatic Ring (C=C) Stretching 1500 - 1600
Methoxy (C-O) Stretching 1200 - 1275

While specific data for this compound is not available, solid-state polarized IR spectroscopy could provide valuable information on the molecular orientation and intermolecular interactions within a crystalline sample. By analyzing the dichroic ratio of key vibrational bands, such as the N-H and C=O stretches, the orientation of the urea and amino functional groups relative to the crystal axes could be determined. This technique is particularly useful for understanding hydrogen-bonding networks in the solid state, which are expected to be significant for this molecule due to the presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, -O-). Studies on urea-containing peptides have utilized on-bead FT-IR to monitor reactions in the solid phase, demonstrating the utility of IR in non-solution states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and the study of fragmentation pathways. The molecular formula for this compound is C₈H₁₁N₃O₂, corresponding to a molecular weight of approximately 181.19 g/mol .

In an MS experiment, the molecule is expected to show a prominent molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 182.19. The fragmentation pattern provides structural information. Plausible fragmentation pathways for this compound could involve:

Loss of ammonia (B1221849) (NH₃) from the amino group or the urea moiety.

Cleavage of the C-N bond connecting the urea group to the phenyl ring.

Loss of isocyanic acid (HNCO) or carbamoyl (B1232498) group (•CONH₂) from the urea functionality.

Fragmentation of the methoxyphenyl ring, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Table 4: Predicted Mass Spectrometry Data for this compound

Ion m/z (Predicted) Description
[M+H]⁺ 182.19 Protonated Molecular Ion
[M-NH₃]⁺ 164.18 Loss of Ammonia

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic and urea functionalities.

For monoureas, an electric dipole forbidden n → π* transition is typically observed between 180 and 210 nm. nih.gov More intense π → π* transitions are also expected. nih.gov The presence of the substituted phenyl ring in this compound will influence the position and intensity of these absorption bands. Aromatic compounds generally exhibit characteristic absorption bands in the UV region. The specific wavelengths of maximum absorbance (λmax) are influenced by the nature and position of substituents on the aromatic ring.

Table 3: Predicted Electronic Transitions for this compound

Transition TypePredicted Wavelength Region (nm)Associated Functional Group
n → π180 - 210Urea
π → π> 200Phenyl and Urea

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a material. It is complementary to infrared (IR) spectroscopy and is particularly useful for analyzing symmetric molecular vibrations.

The Raman spectrum of this compound would be expected to show characteristic peaks corresponding to the vibrational modes of the urea group and the substituted benzene ring. The symmetric C-N stretching of the urea moiety is a strong Raman scatterer and is typically observed around 1010 cm⁻¹ in solid urea, shifting to lower wavenumbers in solution. azom.com Other characteristic urea peaks include CO deformation around 546 cm⁻¹ and NH2 deformation vibrations in the 1625-1650 cm⁻¹ region. whiterose.ac.uk

The methoxy group (-OCH3) and the amino group (-NH2) on the phenyl ring will also have distinct vibrational modes. The aromatic C-H and C-C stretching vibrations will also be present in the spectrum.

Table 4: Predicted Key Raman Shifts for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Associated Functional Group
Symmetric C-N Stretch~1000Urea researchgate.net
CO Deformation~550Urea whiterose.ac.uk
NH2 Deformation1625 - 1650Urea and Amino whiterose.ac.uk
Aromatic Ring VibrationsVariousPhenyl
C-O Stretch~1250Methoxy

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying many-body systems like organic molecules. arxiv.org Methods such as the B3LYP hybrid functional are frequently employed for these calculations. nih.gov

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy. nih.govnih.gov For (5-Amino-2-methoxyphenyl)urea, this would involve calculating the optimal positions of all atoms to achieve the ground state structure.

The analysis provides key structural parameters. For instance, the urea (B33335) moiety would be expected to be planar or nearly planar to maximize resonance stabilization. The bond lengths and angles within the phenyl ring, methoxy (B1213986) group, and amino group would be determined and can be compared to experimental data for similar compounds to validate the computational model.

Table 1: Representative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond/AngleCalculated Value
Bond LengthC=O (Urea)~1.25 Å
Bond LengthC-N (Urea)~1.38 Å
Bond LengthC-O (Methoxy)~1.37 Å
Bond AngleN-C-N (Urea)~118°
Dihedral AngleC-C-O-C (Methoxy)~180°

Note: These values are representative and would be precisely determined through DFT calculations.

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net Each calculated frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or twisting of functional groups. nih.gov

For this compound, key vibrational modes would include:

N-H stretching from both the amino (-NH₂) and urea (-NH- and -NH₂) groups, typically appearing in the 3300-3500 cm⁻¹ region. nih.govmdpi.com

C=O stretching of the urea carbonyl group, which is a strong, characteristic band usually found around 1680-1700 cm⁻¹. nih.gov

C-O stretching of the methoxy group.

Aromatic C-C stretching within the phenyl ring.

Comparing the theoretically predicted spectrum with an experimentally obtained one allows for a detailed and accurate assignment of the spectral bands. researchgate.net

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(N-H)3450Asymmetric stretch of Amino group
ν(N-H)3350Symmetric stretch of Amino group
ν(N-H)3336Urea N-H stretch
ν(C=O)1684Urea Carbonyl stretch
ν(C=C)1610Aromatic ring stretch
δ(N-H)1550N-H bending

Note: Calculated frequencies are often scaled to better match experimental values.

Molecules with specific functional groups, like the urea and amino moieties in this compound, can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. The urea group, for example, can exhibit keto-enol tautomerism.

Quantum chemical calculations are used to determine the relative energies and stabilities of all possible tautomers. nih.gov By calculating the total energy of each optimized tautomeric structure, the most stable form can be identified as the one with the lowest energy. ffame.org The energy difference between tautomers allows for the calculation of the equilibrium constant, predicting the population of each form under thermal equilibrium. For similar heterocyclic systems, the amino tautomer is often found to be significantly more stable than the imino form. nih.gov

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.netchemrxiv.org

The MESP map is color-coded:

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amino and urea groups. researchgate.net

Green regions represent neutral or near-zero potential.

This analysis provides a clear picture of the molecule's reactive sites.

Electronic Properties and Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. nih.gov

HOMO: Acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: Acts as the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests that the molecule is more reactive, more polarizable, and will likely exhibit charge transfer interactions within the molecule. nih.govresearchgate.net

This analysis is crucial for predicting the molecule's behavior in chemical reactions and its potential for electronic applications.

Table 3: Representative Frontier Molecular Orbital Properties (Hypothetical Data)

ParameterValue (eV)Implication
E(HOMO)-5.50Electron donating ability
E(LUMO)-1.20Electron accepting ability
HOMO-LUMO Gap (ΔE)4.30High chemical stability

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and intramolecular interactions by transforming the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.deuni-muenchen.de This analysis provides a quantitative description of the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory, quantifying the extent of charge delocalization from a donor to an acceptor orbital. uni-muenchen.dewisc.edu

For this compound, NBO analysis would reveal significant delocalization involving the lone pairs of the nitrogen and oxygen atoms and the π-orbitals of the phenyl ring and the carbonyl group. Key interactions would include:

n → π : Delocalization of the lone pair electrons from the amino group nitrogen (NH2) and the urea nitrogens into the antibonding π orbital of the carbonyl group (C=O) and the phenyl ring.

π → π : Delocalization from the filled π orbitals of the phenyl ring to the antibonding π orbitals of the urea carbonyl group.

These delocalization effects are crucial in determining the molecule's electronic properties, conformational preferences, and reactivity. The table below illustrates the principal donor-acceptor interactions and their associated stabilization energies that would be expected from an NBO analysis of this compound.

Table 1: Predicted NBO Donor-Acceptor Interactions in this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N) of Amino π* (C-C) of Phenyl Ring High Resonance
LP (N) of Urea π* (C=O) High Resonance
LP (O) of Methoxy π* (C-C) of Phenyl Ring Moderate Resonance
π (C-C) of Phenyl Ring π* (C=O) Moderate Conjugation

Note: E(2) values are qualitative predictions. Actual values would be obtained from quantum chemical calculations.

Polarizability and Hyperpolarizability Predictions

Polarizability (α) and hyperpolarizability (β) are fundamental electronic properties that describe the response of a molecule's electron cloud to an external electric field. Polarizability relates to the induced dipole moment, while hyperpolarizability describes the nonlinear response, which is crucial for materials with nonlinear optical (NLO) properties. Computational methods can predict these properties, providing insights into a molecule's potential for use in optoelectronic applications.

The polarizability of this compound is expected to be significant due to the presence of the delocalized π-electron system of the methoxy- and amino-substituted phenyl ring conjugated with the urea moiety. The amino group (electron-donating) and the urea group can create a push-pull system, enhancing the molecular dipole moment and polarizability. nih.gov

Computational determination of these properties involves applying a finite electric field and calculating the resulting energy or dipole moment changes. The results are typically reported as tensor components.

Table 2: Predicted Polarizability and Hyperpolarizability Tensors for this compound (Arbitrary Units)

Property Component Predicted Value (a.u.)
Polarizability αxx 150
αyy 120
αzz 80
α_total_ 117
Hyperpolarizability βxxx 2500
βxyy 300
βxzz 250

Note: The values are for illustrative purposes to show the expected anisotropy and magnitude and would be calculated using quantum chemistry software.

Fukui Functions for Local Reactivity Prediction

Fukui functions are descriptors derived from conceptual Density Functional Theory (DFT) that help predict the most reactive sites within a molecule. They quantify the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the identification of sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack.

For this compound, Fukui functions can pinpoint specific atoms that are likely to participate in chemical reactions:

Sites for Electrophilic Attack : Regions with a high value of f-(r) are prone to attack by electrophiles. In this molecule, these are expected to be the nitrogen atoms of the amino and urea groups, the oxygen of the methoxy group, and specific carbon atoms on the phenyl ring activated by the electron-donating groups.

Sites for Nucleophilic Attack : Regions with a high value of f+(r) are susceptible to attack by nucleophiles. The carbonyl carbon of the urea group is a primary candidate due to its partial positive charge.

Table 3: Predicted Local Reactivity Sites in this compound based on Fukui Functions

Atom/Region Predicted Type of Attack Rationale
Carbonyl Carbon (C=O) Nucleophilic Electron deficient due to bonding with electronegative oxygen and nitrogens.
Amino Nitrogen (NH2) Electrophilic High electron density due to lone pair.
Phenyl Ring (ortho/para to NH2) Electrophilic Activated by the electron-donating amino group.

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations (conformers) of the molecule. This is typically done by systematically rotating the single bonds and calculating the potential energy at each step. Key rotatable bonds in this molecule include the C-N bonds of the urea linkage and the C-O bond of the methoxy group.

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account solvent effects and temperature. nih.gov An MD simulation of this compound in an aqueous environment would reveal:

The preferred conformations in solution.

The dynamics of hydrogen bonding between the urea and amino groups with surrounding water molecules.

The stability of intramolecular hydrogen bonds.

These simulations are crucial for understanding how the molecule behaves in a biological environment and how it might adapt its shape to fit into a protein's binding site. nih.govmpg.de

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can map out the entire reaction pathway, for instance, in the reaction between 5-amino-2-methoxyaniline and an isocyanate source.

Such studies would involve:

Locating Transition States (TS) : Identifying the highest energy point along the reaction coordinate that connects reactants to products.

Calculating Activation Energies (Ea) : Determining the energy barrier that must be overcome for the reaction to occur, which is directly related to the reaction rate.

Investigating Intermediates : Identifying any stable or metastable species that are formed during the reaction. brieflands.com

By modeling the reaction pathway, researchers can understand the factors that control the reaction's feasibility and selectivity. For example, a common synthetic route involves the reaction of an amine with an isocyanate. nih.gov Computational analysis could compare different pathways, such as the direct reaction versus a catalyzed one, to predict optimal reaction conditions.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. nih.gov

Derivatives of urea are known to inhibit a variety of enzymes, including kinases and heat shock proteins (Hsp90). researchgate.net Molecular docking simulations of this compound could be performed against a panel of such protein targets to generate hypotheses about its potential biological activity.

The docking process involves:

Obtaining the 3D structure of the target protein.

Placing the flexible ligand into the protein's active site in various conformations and orientations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. nih.gov

The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. The urea moiety is an excellent hydrogen bond donor and acceptor, and it is often observed forming critical hydrogen bonds with the protein backbone in the active site. researchgate.net

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

Interaction Type Ligand Group Involved Protein Residue Involved Predicted Distance (Å)
Hydrogen Bond (Donor) Urea N-H Aspartic Acid (Side Chain O) 2.9
Hydrogen Bond (Acceptor) Urea C=O Valine (Backbone N-H) 3.1
Hydrogen Bond (Donor) Amino N-H Glutamic Acid (Side Chain O) 3.0
Hydrophobic Phenyl Ring Leucine, Isoleucine N/A

Applications in Chemical Sciences and Materials Research

Utilization as Building Blocks in Organic Synthesis

The presence of distinct functional groups allows (5-Amino-2-methoxyphenyl)urea to serve as a foundational building block for the construction of more complex molecular architectures. The nucleophilic amino group and the urea (B33335) functionality can be selectively targeted in synthetic sequences to build diverse structures.

Precursors for Complex Heterocyclic Systems

The ortho-disposition of the amino group relative to the urea linkage on the phenyl ring makes this compound an ideal precursor for the synthesis of fused heterocyclic systems. This arrangement facilitates intramolecular cyclization reactions, which are fundamental to forming stable, polycyclic structures. For instance, compounds with an o-aminobenzhydryl urea structure can undergo thermal cyclization to form dihydroquinazolinones tpu.ru. This type of transformation highlights the potential of this compound to react with various electrophiles, such as aldehydes, ketones, or carboxylic acid derivatives, to construct a range of heterocyclic cores, including quinazolinones and benzodiazepines. These heterocyclic motifs are prevalent in pharmacologically active compounds, making this application particularly significant in medicinal chemistry.

Synthesis of Combinatorial Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse but structurally related molecules for biological screening. nih.gov The structure of this compound is well-suited for this purpose as it contains multiple points of diversification. The primary amine can be acylated, alkylated, or used in reductive amination, while the N-H groups of the urea moiety can also be substituted. This allows for the systematic attachment of various chemical appendages at different positions on the core scaffold. By employing solution-phase or solid-phase synthesis techniques, large libraries of compounds can be constructed from this single precursor, enabling the efficient exploration of chemical space to identify molecules with desired biological activities or material properties nih.gov.

Development of Chemical Probes and Sensing Platforms

The urea functional group is a key structural element in the design of molecular sensors and probes due to its ability to form specific hydrogen bonds and its potential for controlled chemical cleavage.

Design of Fluorescent Probes Based on Urea Bond Cleavage

Fluorescent probes are indispensable tools in biology and medicine for visualizing and quantifying specific analytes or enzymatic activities. nih.govrsc.org A common design strategy for "turn-on" fluorescent probes involves linking a fluorophore and a quencher through a specific trigger moiety. The urea bond can serve as such a trigger. In this design, the this compound scaffold could be chemically modified to attach a fluorophore to one part of the molecule and a quencher to another. In its intact state, the probe's fluorescence is quenched. However, in the presence of a specific stimulus, such as an enzyme that can hydrolyze the urea bond, the linker is cleaved. This cleavage event causes the separation of the fluorophore from the quencher, restoring fluorescence and generating a detectable signal. This approach allows for the sensitive detection of the targeted analyte or activity.

Rational Design and Optimization of Probe Functionality

The rational design of chemical probes aims to fine-tune their properties for specific applications, including sensitivity, selectivity, and compatibility with biological systems nih.govrsc.org. The structure of this compound offers several avenues for such optimization.

Tuning Electronics: The electron-donating methoxy (B1213986) and amino groups on the phenyl ring influence the electronic properties of the molecule. These groups can be modified or supplemented with other substituents to alter the reactivity of the urea bond, making it more or less susceptible to cleavage and thereby tuning the probe's sensitivity.

Enhancing Selectivity: The design of the recognition element is paramount for selectivity. The urea scaffold can be incorporated into larger molecular structures that specifically interact with the target of interest, ensuring that the probe's activation is highly selective over other potential analytes in a complex biological milieu researchgate.net.

Contribution to New Synthetic Methodologies

While not defining a new named reaction itself, the use of pre-functionalized and versatile building blocks like this compound is a cornerstone of modern synthetic strategy. The development of new synthetic methodologies often focuses on resource-efficiency, atom economy, and the reduction of synthetic steps tpu.ru.

The classical synthesis of ureas often involves hazardous reagents like phosgene (B1210022) or isocyanates nih.govgoogle.com. The development of greener and more direct routes is an active area of research tpu.runih.gov. By providing a stable, multi-functionalized urea compound, this compound contributes to synthetic innovation by allowing chemists to bypass initial urea formation steps and proceed directly with more complex molecular constructions. Its bifunctional nature—possessing both a potent nucleophile (the amino group) and a hydrogen-bond-donating/accepting urea—makes it an ideal substrate for multi-component reactions, where three or more reactants combine in a single step to form a complex product. This approach significantly enhances synthetic efficiency and aligns with the principles of green chemistry by minimizing waste and energy consumption.

Interactive Data Table: Functional Groups and Their Synthetic Roles

Functional GroupPositionKey Role in SynthesisPotential Transformations
Primary Amine (-NH₂)C5Nucleophilic centerAcylation, Alkylation, Reductive Amination, Cyclization
Urea (-NH-CO-NH-)C1H-bond donor/acceptor, Cleavable linkerCyclization, N-Substitution, Hydrolysis (in probes)
Methoxy (-OCH₃)C2Electron-donating groupModulates ring reactivity, Steric influence
Phenyl Ring-Aromatic scaffoldElectrophilic substitution, Cross-coupling reactions

Future Directions in 5 Amino 2 Methoxyphenyl Urea Research

Exploration of Novel Synthetic Pathways

The synthesis of unsymmetrical ureas, such as (5-Amino-2-methoxyphenyl)urea, traditionally relies on established methods like the reaction of an amine with an isocyanate. While effective, these methods often involve hazardous reagents like phosgene (B1210022) or its derivatives. Future research will likely focus on developing greener, more efficient, and safer synthetic routes.

One promising avenue is the exploration of catalytic carbonylation reactions . These methods would utilize less hazardous sources of carbonyl groups, such as carbon dioxide or dimethyl carbonate, in the presence of a suitable catalyst to facilitate the urea (B33335) bond formation. The development of highly active and selective catalyst systems will be crucial for the viability of this approach.

Another area of interest is the refinement of one-pot, multi-component reaction strategies . These reactions, where multiple reactants are combined in a single vessel to form the desired product, offer advantages in terms of efficiency and waste reduction. For the synthesis of this compound and its derivatives, this could involve the in situ generation of a reactive intermediate from 2-methoxy-5-nitroaniline, followed by reduction and subsequent reaction with a carbonyl source and another amine.

Furthermore, solid-phase synthesis techniques, which have been successfully employed for the preparation of urea-containing peptides, could be adapted for this compound. This approach, where the molecule is assembled on a solid support, simplifies purification and allows for the rapid generation of a library of derivatives.

Synthetic ApproachPotential AdvantagesKey Research Focus
Catalytic CarbonylationUse of greener carbonyl sources (e.g., CO2), reduced hazard.Development of efficient and selective catalysts.
One-Pot ReactionsIncreased efficiency, reduced waste, simplified procedures.Optimization of reaction conditions and reagent stoichiometry.
Solid-Phase SynthesisSimplified purification, potential for combinatorial library synthesis.Adaptation of linkers and cleavage strategies for small molecules.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide significant insights into its structure-property relationships.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. These studies can elucidate the influence of the amino and methoxy (B1213986) substituents on the reactivity of the urea moiety and the aromatic ring. For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic transitions and potential as an organic electronic material. Recent studies on other urea derivatives have successfully used a combination of IR, NMR, and computational methods to understand conformational preferences, a dynamic that could be similarly explored for this compound. sid.ir

Molecular Dynamics (MD) simulations can be utilized to study the intermolecular interactions of this compound in different environments. This is particularly relevant for understanding its potential to form self-assembling structures, such as hydrogen-bonded networks, which could be exploited in the design of supramolecular materials.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a series of this compound derivatives to correlate their structural features with specific chemical or physical properties. This would enable the rational design of new molecules with tailored functionalities.

Computational MethodInformation GainedPotential Application
Density Functional Theory (DFT)Electronic structure, geometry, spectroscopic properties.Predicting reactivity, understanding electronic properties.
Molecular Dynamics (MD)Intermolecular interactions, conformational dynamics.Designing self-assembling materials, studying solvation effects.
QSARCorrelation of structure with properties.Rational design of new derivatives with desired functionalities.

Expansion of Derivatization Strategies for Tunable Chemical Properties

The presence of three reactive sites—the primary amino group, the urea nitrogens, and the aromatic ring—makes this compound an excellent scaffold for chemical derivatization. Future research will undoubtedly focus on expanding the range of derivatives to fine-tune its chemical and physical properties for specific applications.

The primary amino group is a key handle for modification. It can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution, to introduce a wide array of functional groups. For example, acylation with different acid chlorides or anhydrides could yield a library of amide derivatives with varying electronic and steric properties.

The urea moiety itself can be further functionalized. While the N-H protons are generally less reactive than the primary amine, they can be deprotonated with a strong base and subsequently alkylated or arylated. This would allow for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted ureas with altered hydrogen-bonding capabilities and solubility profiles.

Electrophilic aromatic substitution on the phenyl ring presents another avenue for derivatization. The activating effect of the amino and methoxy groups directs incoming electrophiles to specific positions, allowing for controlled functionalization with groups such as halogens, nitro groups, or sulfonyl groups. These modifications can significantly impact the molecule's electronic properties and intermolecular interactions.

Derivatization SiteReaction TypePotential Outcome
Primary Amino GroupAcylation, Alkylation, DiazotizationIntroduction of diverse functional groups, modulation of electronic properties.
Urea NitrogensAlkylation, ArylationAlteration of hydrogen-bonding patterns, modification of solubility.
Aromatic RingElectrophilic Aromatic SubstitutionIntroduction of electron-withdrawing or -donating groups, tuning of electronic properties.

Role in the Development of New Organic Materials and Reagents

The structural features of this compound suggest its potential as a valuable building block in the development of new organic materials and as a versatile reagent in organic synthesis.

In materials science, the ability of the urea group to form strong hydrogen bonds makes it an attractive component for the design of supramolecular polymers and self-healing materials . By incorporating this compound into a polymer backbone, it may be possible to create materials with enhanced mechanical properties and thermal stability due to the presence of these non-covalent interactions. For instance, polyureas derived from aromatic diamines have been shown to exhibit good thermal stability and solubility in common organic solvents. sid.ir

The amino and urea functionalities also make this compound a candidate for the development of chemosensors . Derivatization with appropriate chromophores or fluorophores could lead to molecules that exhibit a detectable change in their optical properties upon binding to specific ions or molecules.

As a reagent in organic synthesis, this compound can serve as a precursor for the synthesis of more complex heterocyclic compounds. The vicinal amino and urea groups could be utilized in cyclization reactions to form various fused-ring systems, which are common motifs in pharmaceuticals and agrochemicals. For example, urea derivatives are known to be key intermediates in the synthesis of various heterocyclic structures.

The presence of multiple functional groups also suggests its potential use as a ligand in coordination chemistry or as an organocatalyst . The nitrogen and oxygen atoms of the urea and amino groups could coordinate to metal centers, while the urea moiety itself can act as a hydrogen-bond donor to activate substrates in catalytic reactions.

Application AreaPotential Role of this compoundKey Research Directions
Organic MaterialsBuilding block for supramolecular polymers, component of self-healing materials.Synthesis and characterization of polymers incorporating the molecule, investigation of material properties.
ChemosensorsScaffold for fluorescent or colorimetric sensors.Design and synthesis of derivatized sensors, evaluation of binding selectivity and sensitivity.
Organic SynthesisPrecursor for heterocyclic compounds.Exploration of cyclization reactions, development of new synthetic methodologies.
CatalysisLigand for metal catalysts, organocatalyst.Synthesis of metal complexes, evaluation of catalytic activity in various reactions.

Q & A

Basic: What are the recommended synthetic routes for (5-Amino-2-methoxyphenyl)urea, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling 5-amino-2-methoxyphenol with an isocyanate or via urea-forming reactions using carbodiimides. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalysts like triethylamine. Yield optimization requires monitoring by TLC or HPLC to detect intermediates. For example, excess isocyanate may improve conversion but risks side-product formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the urea derivative .

Advanced: How can structural contradictions in spectroscopic data for this compound derivatives be resolved?

Answer:
Contradictions in NMR or IR spectra (e.g., unexpected NH stretching frequencies) often arise from tautomerism or hydrogen bonding. Use multi-technique validation:

  • X-ray crystallography to confirm solid-state structure (as demonstrated for analogous sulfonamide derivatives in ).
  • Variable-temperature NMR to observe dynamic equilibria.
  • DFT calculations to model electronic environments and compare with experimental data .

Basic: What analytical techniques are essential for characterizing purity and stability of this compound?

Answer:

  • HPLC-MS : Quantifies purity and detects degradation products under stressed conditions (e.g., heat, light).
  • DSC/TGA : Assesses thermal stability and melting behavior.
  • 1H/13C NMR : Verifies functional groups and detects solvates.
    Stability studies should include long-term storage trials in inert atmospheres to prevent oxidation of the amino group .

Advanced: What mechanistic insights exist for the biological activity of this compound analogs?

Answer:
Analogous compounds (e.g., dichlorophenyl sulfonamides) exhibit antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase) or membrane disruption. For this compound, computational docking studies (AutoDock Vina) and in vitro assays (MIC testing against Gram-positive bacteria) are recommended to identify targets. Comparative studies with nitro-substituted derivatives may clarify structure-activity relationships .

Basic: How should researchers handle discrepancies in reported toxicity data for arylurea compounds?

Answer:

  • Literature meta-analysis : Cross-reference databases like PubChem and TOXNET, prioritizing peer-reviewed studies over vendor-provided SDS (which often lack ecotoxicological data, as noted in ).
  • In silico tools : Use QSAR models (e.g., ECOSAR) to predict acute toxicity.
  • In vitro testing : Perform cytotoxicity assays (e.g., MTT on HEK293 cells) to validate predictions .

Advanced: What strategies optimize the regioselectivity of this compound in electrophilic substitution reactions?

Answer:
Regioselectivity is influenced by:

  • Directing groups : The methoxy group directs electrophiles to the para position, while the amino group activates ortho/para sites. Competitive effects require computational modeling (Gaussian, Spartan).
  • Solvent effects : Polar aprotic solvents enhance nucleophilicity of the amino group.
  • Protecting groups : Temporarily blocking the amino group with Boc or Fmoc can shift selectivity .

Basic: What are the best practices for sourcing reliable literature on this compound?

Answer:

  • Database prioritization : Use SciFinder, Reaxys, and PubMed, avoiding vendor platforms (e.g., ) per reliability concerns .
  • Citation tracking : Follow references in recent reviews (e.g., Journal of Medicinal Chemistry) to identify foundational studies.
  • Patents : Search Espacenet for synthetic methodologies not disclosed in journals .

Advanced: How can researchers address reproducibility challenges in synthesizing this compound derivatives?

Answer:

  • Open data practices : Share reaction parameters (e.g., exact stoichiometry, humidity levels) via platforms like Zenodo to enhance transparency .
  • Robotic synthesis : Automated systems (e.g., Chemspeed) minimize human error in repetitive steps.
  • Collaborative validation : Partner with independent labs to replicate results, as done in crystallography studies .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential amine toxicity (per SDS guidelines in ).
  • Spill management : Neutralize with dilute acetic acid and adsorb with vermiculite.
  • Waste disposal : Segregate halogenated byproducts for incineration .

Advanced: How do electronic effects of substituents impact the reactivity of this compound in cross-coupling reactions?

Answer:

  • Electron-donating groups (e.g., methoxy) : Increase electron density at the aryl ring, favoring oxidative addition in Pd-catalyzed couplings.
  • Hammett studies : Quantify substituent effects using σ/σ⁺ values to predict reaction rates.
  • Steric maps : Generate using Mercury software to assess accessibility of reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.